N'-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
CAS No.:
Cat. No.: VC15696731
Molecular Formula: C17H21N5O
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N5O |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | N-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H21N5O/c23-17(16-13-6-2-4-8-15(13)20-21-16)22-18-10-12-9-11-5-1-3-7-14(11)19-12/h9-10,19H,1-8H2,(H,20,21)(H,22,23)/b18-10+ |
| Standard InChI Key | QVEQTXQAVOMOKY-VCHYOVAHSA-N |
| Isomeric SMILES | C1CCC2=C(C1)C=C(N2)/C=N/NC(=O)C3=NNC4=C3CCCC4 |
| Canonical SMILES | C1CCC2=C(C1)C=C(N2)C=NNC(=O)C3=NNC4=C3CCCC4 |
Introduction
Chemical Structure and Key Features
The molecule features a tetrahydroindole moiety linked via an E-configured hydrazone bridge to a tetrahydroindazole-3-carbohydrazide unit. This configuration introduces rigidity and planar characteristics to the structure, which are advantageous for target binding in biological systems . The tetrahydroindole component contributes a partially saturated bicyclic system, reducing steric hindrance while maintaining aromatic interaction capabilities. Conversely, the tetrahydroindazole unit provides a nitrogen-rich heterocycle capable of hydrogen bonding and π-stacking interactions .
The hydrazide functional group (-CONHNH₂) serves as a versatile pharmacophore, enabling the formation of hydrogen bonds with biological targets such as enzymes or receptors. This group also offers synthetic flexibility, allowing derivatization into hydrazones, azoles, or other nitrogen-containing heterocycles .
Synthetic Approaches and Methodological Insights
While no explicit synthesis protocol for this compound is documented in non-proprietary literature, plausible routes can be inferred from analogous systems:
Condensation of Hydrazides with Carbonyl Derivatives
A likely pathway involves the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide with 4,5,6,7-tetrahydro-1H-indol-2-carbaldehyde under acidic or catalytic conditions. This method aligns with established procedures for synthesizing hydrazone-linked heterocycles . For example, polyhalonitrobutadienes have been used as precursors to generate similar enamine systems through reactions with primary amines .
Stepwise Assembly via Heterocyclic Intermediates
Alternative strategies may employ:
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Indazole ring formation through cyclization of substituted phenylhydrazines with carbonyl compounds.
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Indole hydrogenation to yield the tetrahydroindole precursor.
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Hydrazide coupling using carbodiimide-based activating agents .
Recent patents describe methods for functionalizing indazole derivatives at the 3-position with nitrogen-bearing heterocycles, which could be adapted for this compound’s synthesis .
Biological Activities and Mechanism of Action
Structural analogs of this compound exhibit diverse pharmacological profiles:
Kinase Inhibition
3,5-Disubstituted indazoles bearing nitrogenous heterocycles demonstrate potent inhibition of phosphotransferases involved in cell cycle regulation . For instance, derivatives with imidazole or pyridine substituents show IC₅₀ values < 100 nM against cyclin-dependent kinases (CDKs) . The hydrazide group in the target compound may enhance solubility and target affinity compared to alkyl-substituted analogs.
Neuroprotective Effects
Tetrahydroquinoline derivatives with similar saturation patterns show neuroprotective activity in models of oxidative stress, suggesting potential CNS applications for this compound .
Comparative Analysis with Structural Analogs
The table below contrasts key features of the target compound with related heterocycles:
This compound’s hybrid architecture may synergize the bioactivity of indoles (e.g., serotonin receptor modulation) with indazoles’ kinase inhibition properties .
Challenges and Future Directions
Key research gaps include:
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Synthetic reproducibility: Developing high-yield routes for large-scale production.
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ADMET profiling: Assessing pharmacokinetics and toxicity in preclinical models.
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Target identification: Elucidating primary molecular targets through proteomic studies.
Priority should be given to synthesizing the compound and screening it against kinase panels and microbial assays to validate hypothesized activities .
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